1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring two pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions . Another method includes the use of solvent-free conditions, where the reactants are heated in a sand bath at 120°C for 2 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazole derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with diverse functional groups .
Scientific Research Applications
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist to certain receptors, inhibiting their activity and modulating biological pathways . The compound’s structure allows it to bind selectively to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide: A compound with similar pyrazole rings, known for its receptor antagonist activity.
5-amino-pyrazoles: Versatile synthetic building blocks used in the synthesis of various heterocyclic compounds.
Uniqueness
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and application in multiple research fields .
Properties
IUPAC Name |
1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12-5-6(9(14)15)8(11-12)7-3-4-10-13(7)2/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUNHURCXUPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NN2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700336-62-4 |
Source
|
Record name | 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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